

Validating ABBV-467 Efficacy in Patient-Derived Xenografts: A Comparative Guide

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Compound of Interest

Compound Name: ABBV-467

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MCL-1 inhibitor **ABBV-467** with other alternatives, focusing on their efficacy in patient-derived xenograft (PDX) models of hematologic malignancies. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these therapeutic agents.

Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.^[1]

Consequently, MCL-1 has emerged as a critical target for cancer drug development. **ABBV-467** is a selective MCL-1 inhibitor that has demonstrated potent pro-apoptotic activity in preclinical models.^{[2][3]} This guide will delve into the available data on **ABBV-467**'s performance in PDX models and compare it with other MCL-1 inhibitors, providing a framework for understanding its therapeutic potential.

Comparative Efficacy in Patient-Derived Xenografts

The following tables summarize the available quantitative data on the efficacy of **ABBV-467** and alternative MCL-1 inhibitors in patient-derived xenograft models of multiple myeloma (MM) and acute myeloid leukemia (AML). It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental design and PDX model characteristics.

Table 1: Efficacy of MCL-1 Inhibitors in Multiple Myeloma PDX Models

Drug	PDX Model Details	Dosing Regimen	Key Efficacy Outcomes	Reference
ABBV-467	AMO-1 (MM cell line-derived xenograft)	3.13, 6.25, 12.5 mg/kg, single IV dose	Dose-dependent tumor growth inhibition (TGI) of 46%, 82%, and 97% respectively. Complete tumor regression at 12.5 mg/kg.[2][3]	[2][3]
ABBV-467	OPM-2 (MM cell line-derived xenograft)	Not specified	Induces tumor regression.[4]	[4]
AZD5991	MOLP-8 (MM cell line-derived xenograft)	10, 30, 60, 100 mg/kg, single IV dose	52% and 93% TGI at 10 and 30 mg/kg. 99% tumor regression at 60 mg/kg and complete regression at 100 mg/kg.[5][6]	[5][6]
AMG-176	MM subcutaneous xenograft models	Not specified	100% tumor growth inhibition.[7]	[7]

Table 2: Efficacy of MCL-1 Inhibitors in Acute Myeloid Leukemia PDX Models

Drug	PDX Model Details	Dosing Regimen	Key Efficacy Outcomes	Reference
VU661013	AML PDX from a venetoclax-resistant patient	25 mg/kg VU661013 + 15 mg/kg venetoclax, daily for 28 days	Combination treatment decreased tumor burden compared to venetoclax alone.[8]	[8]
AZD5991	AML PDX from a patient with acquired resistance to venetoclax/decita bine	Venetoclax + AZD5991	Greatly extended survival of mice. [9][10]	[9][10]
S64315 (MIK665)	CDS-ZH001 (cell line-derived sarcoma xenograft)	20 mg/kg, twice a week	Slowed tumor growth.[11]	[11]

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of MCL-1 inhibitors using patient-derived xenograft models. Specific details may vary between individual studies.

Patient-Derived Xenograft (PDX) Model Establishment

- **Tissue Acquisition:** Fresh tumor tissue is obtained from consenting patients diagnosed with multiple myeloma or acute myeloid leukemia under Institutional Review Board (IRB) approved protocols.
- **Implantation:** A small fragment (approximately 2-3 mm³) of the patient's tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[12] For AML models, patient-derived cells may be injected intravenously.

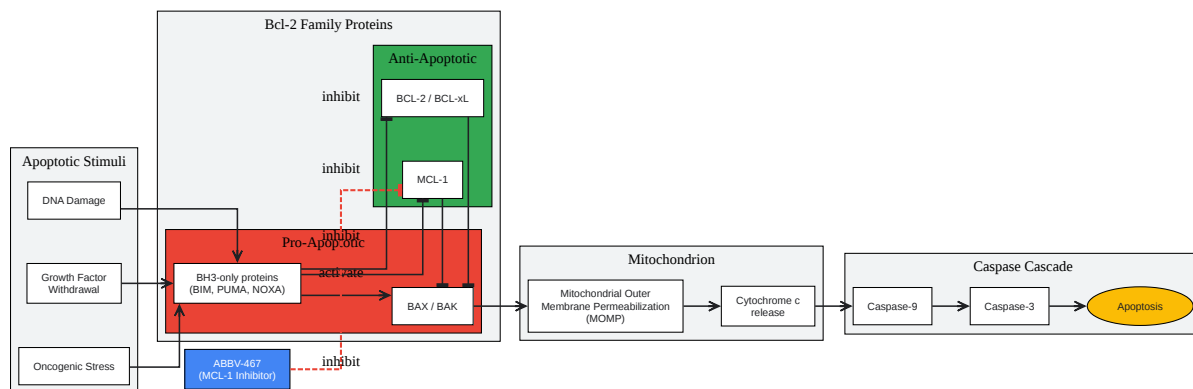
- **Engraftment and Expansion:** Mice are monitored for tumor growth. Once a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is aseptically resected. The tumor is then divided into smaller fragments for implantation into new host mice for cohort expansion.[12]

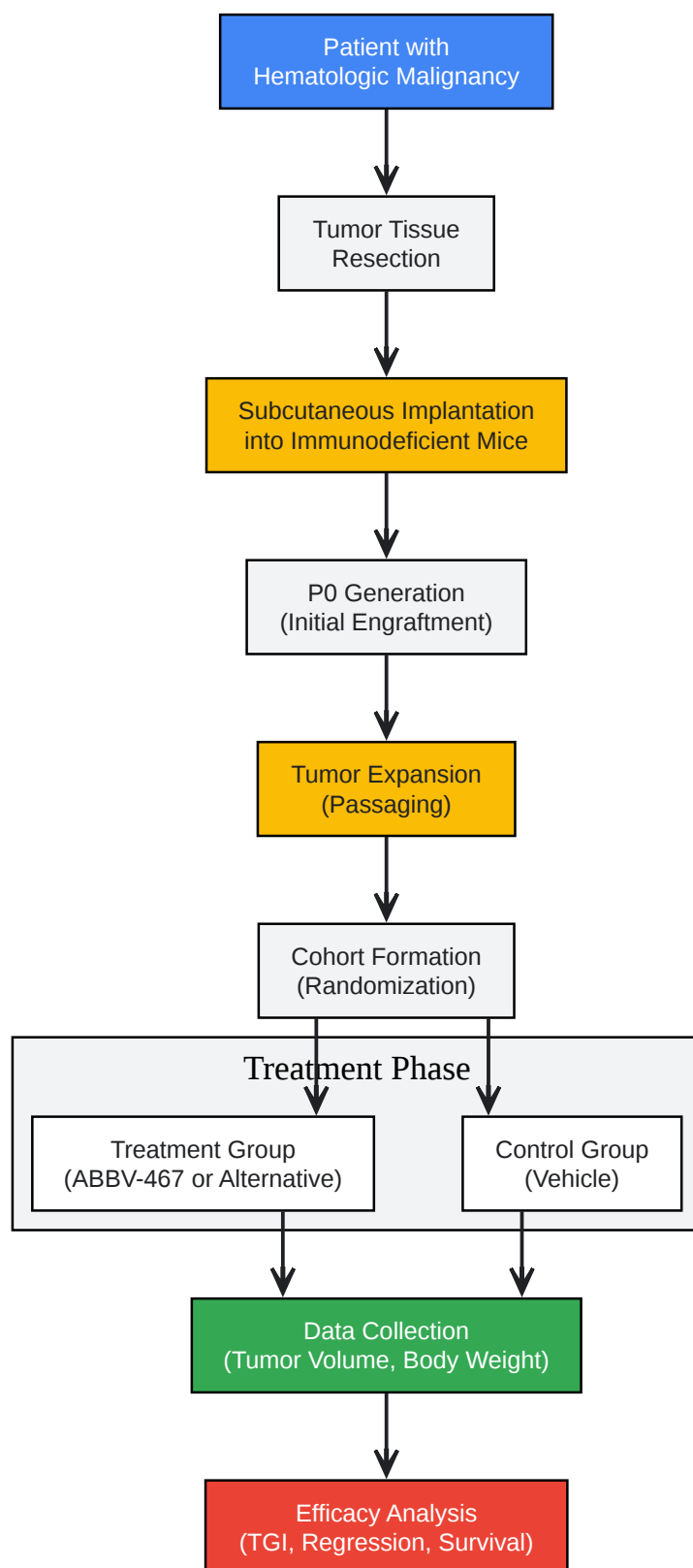
In Vivo Efficacy Studies

- **Cohort Formation:** Once tumors in the expanded cohort reach a volume of 150-200 mm³, the mice are randomized into treatment and control groups (typically n=8-10 mice per group).[12]
- **Drug Formulation and Administration:**
 - **ABBV-467:** Formulated for intravenous (IV) administration. Dosing schedules have included single doses or weekly administrations.[2][13]
 - **AZD5991:** Formulated for IV administration. Typically administered as a single dose in efficacy studies.[5][6]
 - **AMG-176:** Orally bioavailable formulation.
 - **S64315 (MIK665):** Administered intravenously.
 - **VU661013:** Administered intraperitoneally (IP).[8]
 - Vehicle control is administered to the control group using the same route and schedule.
- **Tumor Measurement and Monitoring:** Tumor dimensions are measured with calipers twice or thrice weekly, and tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [12] Animal body weight and general health are also monitored regularly.
- **Endpoint Analysis:** The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression is also a key endpoint. In some studies, survival analysis is performed. At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., cleaved caspase-3 levels).[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.





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